6-Hydroxyhexyl acrylate
Overview
Description
6-Hydroxyhexyl acrylate is an organic compound characterized by the presence of both an acrylate group and a hydroxyl group attached to a hexyl chain. Its chemical formula is C9H16O3, and it typically appears as a clear to pale yellow liquid. This compound is known for its high reactivity and multifunctionality, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxyhexyl acrylate can be synthesized through the esterification of acrylic acid with 1,6-hexanediol. The reaction typically involves heating the mixture of acrylic acid, 1,6-hexanediol, a copper salt polymerization inhibitor, and a catalyst (such as p-toluenesulfonic acid) to around 105-110°C. The reaction is carried out for approximately 1.5 hours, resulting in a reaction solution containing this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar esterification processes. The reaction mixture is subjected to continuous countercurrent centrifugal extraction to remove by-products and unreacted starting materials. Cyclohexane is often used as the extraction agent to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyhexyl acrylate undergoes various chemical reactions, including:
Polymerization: The acrylate group enables rapid polymerization, especially under UV light, making it suitable for UV-curable formulations
Esterification: The hydroxyl group can participate in esterification reactions to form esters with other carboxylic acids
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with various reagents
Common Reagents and Conditions:
Polymerization: UV light or radical initiators are commonly used to initiate polymerization
Esterification: Carboxylic acids and acid catalysts are used for esterification reactions
Addition Reactions: Reagents such as hydrogen halides or halogens can be used for addition reactions
Major Products Formed:
Scientific Research Applications
6-Hydroxyhexyl acrylate has a wide range of applications in scientific research, including:
Polymer Industry: Used as a monomer in the synthesis of acrylic resins for coatings, adhesives, and sealants
Biomedical Applications: Its biocompatibility makes it suitable for synthesizing hydrogels and other polymeric materials for medical devices, drug delivery systems, and tissue engineering
UV-Curable Formulations: Employed in inks, varnishes, and dental materials due to its rapid polymerization under UV light
Mechanism of Action
The mechanism of action of 6-hydroxyhexyl acrylate primarily involves its acrylate and hydroxyl functional groups. The acrylate group enables rapid polymerization when exposed to UV light, making it useful in UV-curable formulations. The hydroxyl group enhances adhesion and flexibility in polymers, improving their performance in various applications .
Comparison with Similar Compounds
2-Hydroxyethyl acrylate: Similar in structure but with a shorter ethyl chain instead of a hexyl chain.
Hydroxypropyl acrylate: Contains a propyl chain with a hydroxyl group.
Hydroxybutyl acrylate: Features a butyl chain with a hydroxyl group.
Uniqueness: 6-Hydroxyhexyl acrylate is unique due to its longer hexyl chain, which provides enhanced flexibility and adhesion properties compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring strong and durable bonds .
Properties
IUPAC Name |
6-hydroxyhexyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIFJWVZZUDMRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143589 | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-14-4 | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyhexyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyhexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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